molecular formula C21H23N3O5 B2911799 N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1421532-23-1

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2911799
CAS No.: 1421532-23-1
M. Wt: 397.431
InChI Key: ZRBMJMWVCXDUCC-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule featuring a tricyclic 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core substituted with a methyl group at position 3 and a 2-oxo moiety. The ethanediamide linker connects this core to a 2-(furan-2-yl)-2-hydroxypropyl group, introducing both hydrophilic (hydroxy) and aromatic (furan) functionalities.

Synthetic routes for analogous compounds (e.g., N-substituted acetamides) often involve condensation reactions between activated carbonyl groups and amines or hydrazides, followed by purification via recrystallization . For instance, details the synthesis of coumarin-derived acetamides using thioacetic acid and ZnCl₂ in 1,4-dioxane, suggesting possible parallels in the preparation of the target compound .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-15-10-14(9-13-5-3-7-24(17(13)15)20(12)27)23-19(26)18(25)22-11-21(2,28)16-6-4-8-29-16/h4,6,8-10,12,28H,3,5,7,11H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMJMWVCXDUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC(C)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps, starting with the preparation of the furan-2-yl and pyrroloquinoline intermediates. The synthetic route typically includes:

Chemical Reactions Analysis

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The furan and pyrroloquinoline moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

N'-({1-[(2E)-3-(Furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (CAS 1331519-39-1)

  • Molecular Formula : C₂₇H₃₀N₄O₅
  • Molecular Weight : 490.5 g/mol
  • Key Features: Shares the 3-methyl-2-oxo-azatricyclic core but incorporates a piperidinylmethyl group linked to a furan-propenoyl moiety. The extended conjugated system may enhance π-π stacking interactions in biological targets compared to the target compound’s hydroxypropyl group .

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide (CAS 898454-74-5)

  • Molecular Formula : C₁₈H₂₁N₃O₄
  • Molecular Weight : 343.4 g/mol
  • Key Features: Substitutes the furan-hydroxypropyl group with a tetrahydrofuran (oxolan)-methyl chain.

Functional Group and Property Comparison

Compound Core Structure Substituent Molecular Weight Key Functional Groups
Target Compound Azatricyclo + 3-methyl-2-oxo 2-(Furan-2-yl)-2-hydroxypropyl Not Provided Hydroxy, Furan, Amide
CAS 1331519-39-1 Azatricyclo + 3-methyl-2-oxo Piperidinylmethyl-furan-propenoyl 490.5 Furan, Amide, Enone
CAS 898454-74-5 Azatricyclo + 2-oxo Oxolan-methyl 343.4 Tetrahydrofuran, Amide
  • Hydrophilicity: The target compound’s hydroxypropyl group may confer greater polarity than CAS 1331519-39-1’s lipophilic propenoyl-piperidine chain but less than CAS 898454-74-5’s oxolan group.
  • Bioactivity Potential: Furan rings (target and CAS 1331519-39-1) are associated with antimicrobial and anti-inflammatory properties in related compounds .

Biological Activity

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety, a hydroxypropyl group, and a pyrroloquinoline structure. These components contribute to its unique reactivity and biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C21H23N3O5
Molecular Weight 385.43 g/mol
CAS Number 1421532-23-1

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems:

  • Interaction with Enzymes: The furan and pyrroloquinoline moieties may interact with enzymes or receptors, potentially inhibiting or modulating their activity.
  • Cellular Uptake: The hydroxypropyl group may facilitate cellular uptake, enhancing bioavailability.
  • Antioxidant Properties: The furan ring may contribute to antioxidant activity, protecting cells from oxidative stress.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

  • A related compound demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Cytotoxicity

Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines:

  • For example, derivatives of furan have been reported to induce apoptosis in cancer cells through various pathways.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that the introduction of the furan moiety increased cytotoxicity compared to non-furan analogs. This suggests potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}ethanediamide with structurally similar compounds reveals distinct biological activities:

Compound Biological Activity Reference
Furan Derivative AAntimicrobial
Pyrroloquinoline Derivative BCytotoxic against cancer cells
Oxalamide Derivative CAntioxidant

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